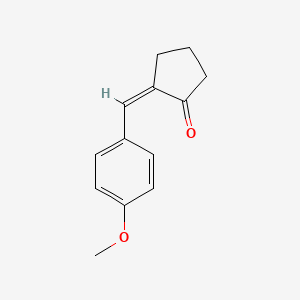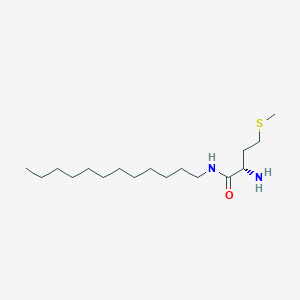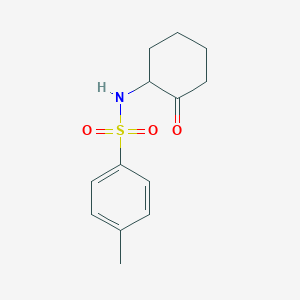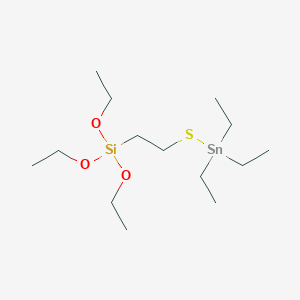
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane is a complex organometallic compound that features a unique combination of silicon, tin, and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organosilicon and organotin precursors, along with sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or mechanical properties.
作用机制
The mechanism by which 4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique combination of silicon, tin, and sulfur atoms allows it to form stable complexes with these targets, modulating their activity and leading to various biological or chemical effects. The pathways involved may include signal transduction, enzyme inhibition, or activation.
相似化合物的比较
Similar Compounds
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
- 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
4,4-Diethoxy-8,8-diethyl-3-oxa-7-thia-4-sila-8-stannadecane stands out due to its specific combination of functional groups and the presence of both silicon and tin atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not be suitable for.
属性
CAS 编号 |
60171-42-8 |
|---|---|
分子式 |
C14H34O3SSiSn |
分子量 |
429.3 g/mol |
IUPAC 名称 |
triethoxy(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C8H20O3SSi.3C2H5.Sn/c1-4-9-13(8-7-12,10-5-2)11-6-3;3*1-2;/h12H,4-8H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
VEGKUEOBAXXZSI-UHFFFAOYSA-M |
规范 SMILES |
CCO[Si](CCS[Sn](CC)(CC)CC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
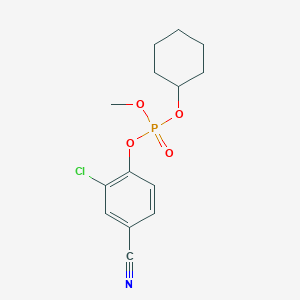
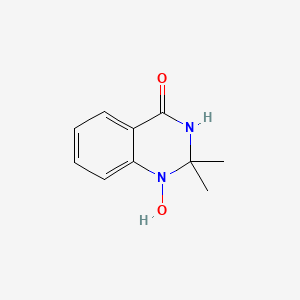
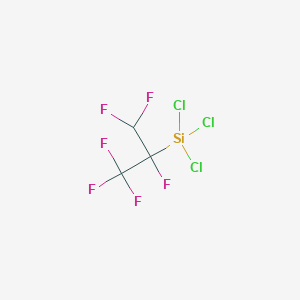


![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
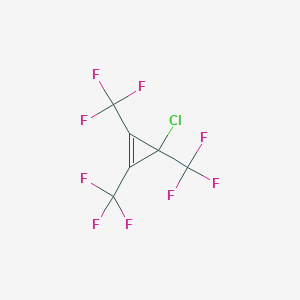
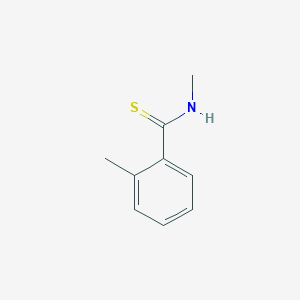
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
